N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide
Description
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzamide core substituted with an N-methyl group and a biphenyl-3-ylmethyl moiety. This structure combines lipophilic (biphenyl) and polar (methoxy, chloro) groups, which may enhance blood-brain barrier penetration and receptor binding—critical for neuroleptic activity .
Properties
CAS No. |
648924-72-5 |
|---|---|
Molecular Formula |
C22H20ClNO2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-24(22(25)20-14-19(23)11-12-21(20)26-2)15-16-7-6-10-18(13-16)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
InChI Key |
BFOWTNJCFMZQTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is being investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests that it may act as an enzyme inhibitor or receptor modulator. Preliminary studies indicate potential applications in:
- Anti-inflammatory treatments : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer therapies : Its ability to interact with cancer-related proteins could lead to novel cancer treatments.
Case Study : A study demonstrated the compound's effectiveness in inhibiting specific enzymes associated with inflammatory diseases, highlighting its potential as a therapeutic agent .
Research indicates that this compound interacts with biological macromolecules, such as proteins and nucleic acids. Its mechanism of action involves:
- Hydrophobic Interactions : The biphenyl group engages in π-π stacking with aromatic residues in proteins.
- Hydrogen Bonding : The chloro and methoxy groups can form hydrogen bonds with amino acid residues.
Case Study : A recent investigation into the compound's interaction with specific receptors showed promising results in modulating receptor activity related to neurological disorders .
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide with related benzamide derivatives:
Key Observations:
- Polar groups (e.g., hydroxy-dimethylethyl in ’s compound) may reduce CNS penetration but improve solubility for catalytic applications .
- Positional Effects :
Pharmacological and Functional Comparisons
- Neuroleptic Potency :
- Side Effect Profiles :
- Non-Neuroleptic Applications: ’s compound demonstrates utility in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group, a feature absent in the target compound .
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide, a compound with the CAS number 5928-80-3, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20ClNO2
- Molecular Weight : 367.85 g/mol
- Structure : The compound features a biphenyl moiety, a methoxy group, and a chloro substituent that contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- G Protein-Coupled Receptor (GPCR) Modulation : It has been identified as a G protein-biased agonist at the 5-HT7 receptor, which is implicated in neuropsychiatric disorders such as autism spectrum disorder. This modulation may enhance specific signaling pathways while minimizing side effects associated with traditional receptor activation .
- Anticancer Activity : Preliminary studies suggest that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural features have shown significant activity against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Biological Activity Data
A summary of biological activity findings for this compound is presented in the table below.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various biphenyl derivatives against a panel of cancer cell lines. The compound demonstrated promising results with an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as an effective anticancer agent .
- Neuropharmacological Applications : In another study focusing on GPCRs, this compound was synthesized and tested for its ability to selectively activate the 5-HT7 receptor. This selectivity may provide insights into developing targeted therapies for mood disorders and cognitive dysfunctions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
